6-Bromospiro[chroman-2,4'-piperidin]-4-one is a complex organic compound notable for its unique spirocyclic structure. It is classified under the category of spirochromanones, which are derivatives of chroman and piperidine. This compound has gained attention due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. The molecular formula for this compound is , and it has a molecular weight of approximately 296.16 g/mol .
The synthesis of 6-Bromospiro[chroman-2,4'-piperidin]-4-one has been documented in various chemical research studies. It falls under the broader classification of heterocyclic compounds due to the presence of nitrogen in its piperidine ring and oxygen in the chroman structure. Its structural uniqueness allows it to exhibit various biological properties, making it a subject of interest in medicinal chemistry .
The synthesis of 6-Bromospiro[chroman-2,4'-piperidin]-4-one typically involves several key steps:
For instance, one reported method involves reacting a chroman derivative with a piperidine derivative in the presence of a coupling agent like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the formation of the spiro compound .
The molecular structure of 6-Bromospiro[chroman-2,4'-piperidin]-4-one features a spiro junction between a chroman ring and a piperidine ring. The compound's stereochemistry is crucial for its biological activity. Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
6-Bromospiro[chroman-2,4'-piperidin]-4-one can undergo various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with improved efficacy against specific biological targets .
The mechanism of action for 6-Bromospiro[chroman-2,4'-piperidin]-4-one primarily relates to its role as an inhibitor of acetyl-CoA carboxylase. This enzyme plays a critical role in lipid biosynthesis by catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition leads to decreased fatty acid synthesis and increased fat oxidation.
Data from studies indicate that certain derivatives exhibit low nanomolar inhibitory activity against acetyl-CoA carboxylase, suggesting that modifications to the spiro compound can significantly enhance its potency .
The physical properties of 6-Bromospiro[chroman-2,4'-piperidin]-4-one include:
Chemical properties include reactivity patterns typical for spirocyclic compounds, including susceptibility to nucleophilic attack at electrophilic sites (e.g., carbonyl carbon) and potential for further functionalization through bromine substitution .
6-Bromospiro[chroman-2,4'-piperidin]-4-one has significant applications in medicinal chemistry:
Kabbe condensation is a cornerstone reaction for constructing the spirocyclic chroman-4-one core. This one-pot process involves the base-catalyzed aldol condensation between a 2'-hydroxyacetophenone (e.g., 5-bromo-2-hydroxyacetophenone) and a ketone (e.g., N-Boc-4-piperidone), followed by intramolecular oxa-Michael addition. Mechanistically, the enolate from the acetophenone attacks the carbonyl of the piperidinone, forming a chalcone intermediate. Subsequent conjugate addition of the phenolic oxygen closes the chroman ring, establishing the spiro junction at C2. Traditional conditions used morpholine or diisopropylamine (DIPA) in ethanol under reflux, but yields were variable (17–88%) and highly dependent on substituent electronics. Electron-withdrawing groups on the acetophenone ring enhance electrophilicity and improve yields, whereas electron-donating groups promote aldehyde self-condensation side reactions [1] [4] [9].
To address limitations of classical Kabbe condensation, ionic liquids (ILs) like 1-butyl-3-methylimidazolium bromide ([bbim]Br) have emerged as green, efficient media. In the synthesis of bis-spirochromanones, [bbim]Br facilitated reactions at 95–100°C with morpholine catalysis, achieving 80% yield versus ≤50% in conventional solvents. The IL enhances reactivity through:
Table 1: Optimization of Ionic Liquid-Mediated Kabbe Condensation
Ionic Liquid | Base | Temp (°C) | Yield (%) | Selectivity (A:B) |
---|---|---|---|---|
[bbim]Br | Morpholine | 95–100 | 80 | >95:5 |
[bmim]BF₄ | Morpholine | 95–100 | 65 | 85:15 |
[emim]OTf | Piperidine | 95–100 | 72 | 90:10 |
None (EtOH) | DIPA | Reflux | 45 | 75:25 |
Multi-component reactions (MCRs) allow efficient introduction of diverse substituents critical for biological activity. A notable example couples Kabbe condensation with in situ functionalization:
Regioselective C6 bromination is achieved through two primary strategies:
Table 2: Regioselectivity in Chroman-4-one Bromination
Substrate | Conditions | C6 (%) | C8 (%) | Other (%) |
---|---|---|---|---|
Unsubstituted chroman-4-one | Br₂/AcOH, 25°C | 85 | 10 | 5 (C5/C7) |
8-Methyl-chroman-4-one | Br₂/DCM, 0°C | 92 | 0 | 8 (C5/C7) |
6-Chloro-chroman-4-one | NBS/DMF, 80°C | 0 | 78 | 22 (C5) |
Spiro[chroman-2,4'-piperidine] | n-BuLi/THF, −78°C then Br₂ | 95 | <5 | 0 |
The 4'-amine of the spiro-piperidine serves as a key handle for diversification:
Table 3: Activity of Amide vs. Urea Derivatives Against E. coli PDHc-E1
Compound | Linker | R Group | IC₅₀ (µM) |
---|---|---|---|
6c | Amide | 4-NO₂-C₆H₄O | 0.87 |
6d | Amide | 3-NO₂-C₆H₄O | 1.12 |
6e | Amide | 2-Cl-C₆H₄O | 1.54 |
8a | Urea | Piperidin-1-yl | 1.54 |
8b | Urea | Morpholin-4-yl | 0.87 |
Urea conformations influence target engagement: N,N′-Diaryl ureas adopt trans,trans geometries ideal for π-stacking, while N-alkylation shifts them to cis,cis conformers enabling hydrophobic clustering in enzyme pockets [3].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0